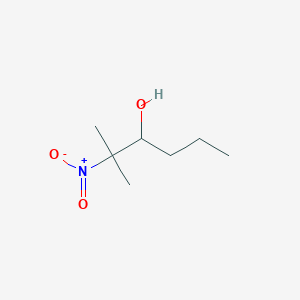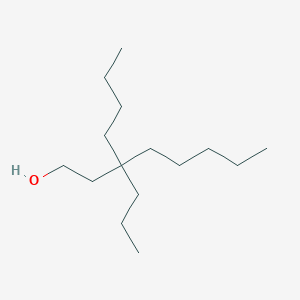
3-Butyl-3-propyloctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-3-propyloctan-1-ol is an organic compound with the molecular formula C15H32O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a long carbon chain. This compound is part of a larger family of alcohols, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-propyloctan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-octene with butylmagnesium bromide, followed by the addition of propylmagnesium bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding aldehyde or ketone. This process is carried out under high pressure and temperature, using catalysts such as palladium or platinum. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-3-propyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 3-butyl-3-propyloctanal or 3-butyl-3-propyloctanoic acid.
Reduction: Formation of 3-butyl-3-propyloctane.
Substitution: Formation of 3-butyl-3-propyloctyl chloride or bromide.
Aplicaciones Científicas De Investigación
3-Butyl-3-propyloctan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a model compound for studying alcohol metabolism.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 3-Butyl-3-propyloctan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity. In biological systems, it may interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase, leading to the formation of aldehydes and acids.
Comparación Con Compuestos Similares
Similar Compounds
3-Butyl-3-propyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Butyl-3-propyloctanal: Contains an aldehyde group instead of a hydroxyl group, making it more susceptible to oxidation.
3-Butyl-3-propyloctanoic acid: Contains a carboxylic acid group, making it more acidic and reactive in different chemical environments.
Uniqueness
3-Butyl-3-propyloctan-1-ol is unique due to its specific structure, which combines a long carbon chain with a hydroxyl group. This combination gives it distinct physical and chemical properties, making it valuable in various applications, from organic synthesis to industrial production.
Propiedades
Número CAS |
6637-51-0 |
|---|---|
Fórmula molecular |
C15H32O |
Peso molecular |
228.41 g/mol |
Nombre IUPAC |
3-butyl-3-propyloctan-1-ol |
InChI |
InChI=1S/C15H32O/c1-4-7-9-12-15(10-6-3,13-14-16)11-8-5-2/h16H,4-14H2,1-3H3 |
Clave InChI |
ZYVRVNJIOGOMLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCC)(CCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
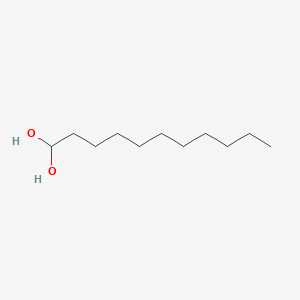


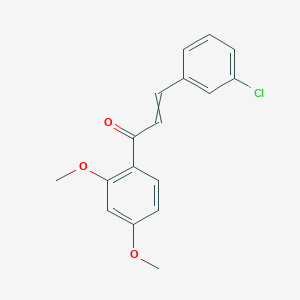
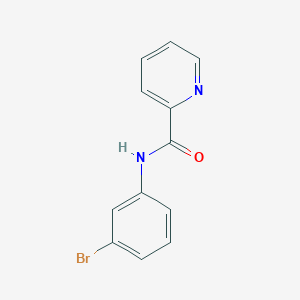
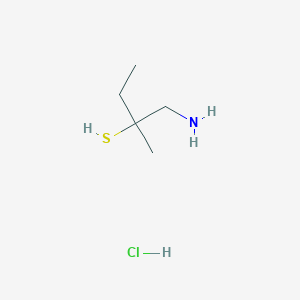
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
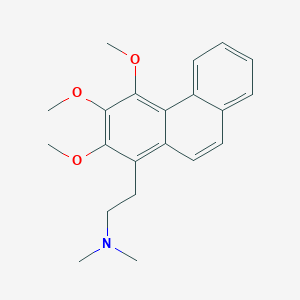
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
